molecular formula C14H23N B13224810 Butyl[(2,4,6-trimethylphenyl)methyl]amine

Butyl[(2,4,6-trimethylphenyl)methyl]amine

Cat. No.: B13224810
M. Wt: 205.34 g/mol
InChI Key: OZNKBFLONVELOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl[(2,4,6-trimethylphenyl)methyl]amine typically involves the nucleophilic substitution reaction of 2,4,6-trimethylbenzyl chloride with butylamine. The reaction is carried out in an appropriate solvent, such as dichloromethane or toluene, under reflux conditions . The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield . The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Butyl[(2,4,6-trimethylphenyl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butyl[(2,4,6-trimethylphenyl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds .

Biological Activity

Butyl[(2,4,6-trimethylphenyl)methyl]amine is an organic compound characterized by its unique chemical structure, which includes a butyl group and a 2,4,6-trimethylphenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H23N\text{C}_{15}\text{H}_{23}\text{N}

This structure features a butyl group attached to a trimethylphenyl moiety, which influences its biological interactions and properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Molecular docking studies suggest that this compound inhibits human dihydrofolate reductase (hDHFR), an enzyme crucial for folate metabolism and cell proliferation. The binding affinity to hDHFR indicates potential as an anticancer agent.
  • Antibacterial Properties : The compound demonstrates antibacterial activity against various strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. This activity is likely due to its structural features that facilitate interaction with bacterial enzymes.
  • Enzyme Inhibition : Beyond hDHFR, this compound may inhibit other enzymes involved in metabolic pathways relevant to cancer and bacterial growth.

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of this compound in inhibiting cancer cell proliferation demonstrated significant results. The compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability. The mechanism was attributed to the inhibition of hDHFR activity and subsequent disruption of folate metabolism.

Case Study 2: Antibacterial Activity

In another study focusing on the antibacterial properties of this compound, the compound was evaluated against clinical isolates of Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The study highlighted the potential for developing new antibacterial agents derived from this compound.

Research Findings

Recent research has provided insights into the biological activity of this compound:

  • Inhibition Studies : Inhibition assays revealed that the compound effectively inhibits hDHFR with an IC50 value significantly lower than many existing inhibitors .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR have shown that modifications on the trimethylphenyl group can enhance or diminish biological activity. This suggests avenues for further optimization in drug development .

Comparative Analysis

To better understand the unique properties of this compound in comparison with related compounds, a comparative table is provided below:

Compound NameStructure TypeUnique Features
This compoundTertiary AmineExhibits strong anticancer and antibacterial activity
Methyl[(2,4,6-trimethylphenyl)methyl]amineSecondary AmineSimilar structure but less potent in biological activity
Tert-Butyl[(2,4,5-trimethylphenyl)methyl]amineTertiary AmineHigher steric hindrance may reduce enzyme binding

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[(2,4,6-trimethylphenyl)methyl]butan-1-amine

InChI

InChI=1S/C14H23N/c1-5-6-7-15-10-14-12(3)8-11(2)9-13(14)4/h8-9,15H,5-7,10H2,1-4H3

InChI Key

OZNKBFLONVELOW-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(C=C(C=C1C)C)C

Origin of Product

United States

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